molecular formula C12H12Cl2N4 B1395317 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1311316-12-7

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No.: B1395317
CAS No.: 1311316-12-7
M. Wt: 283.15 g/mol
InChI Key: UXHPGSIYMYCPDC-UHFFFAOYSA-N
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Description

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzodiazole core fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen . This interaction inhibits the activity of these enzymes, leading to a reduction in collagen synthesis. Additionally, the compound has shown potential in inhibiting the expression of collagen type I alpha 1 protein, which is crucial for the formation of collagen fibers .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In immortalized rat hepatic stellate cells, the compound has been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in the cell culture medium . This indicates its potential in modulating cellular functions related to fibrosis. Furthermore, the compound influences cell signaling pathways by inhibiting the activity of collagen prolyl 4-hydroxylases, which play a role in the post-translational modification of collagen .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active site of collagen prolyl 4-hydroxylases, inhibiting their enzymatic activity . This inhibition prevents the hydroxylation of proline residues in collagen, leading to a decrease in collagen synthesis. Additionally, the compound has been observed to affect gene expression by downregulating the expression of collagen type I alpha 1 protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in in vitro studies, maintaining its inhibitory effects on collagen synthesis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher dosages, there may be potential toxic effects, including disruption of normal cellular functions and potential toxicity to liver cells . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to collagen synthesis and degradation. The compound interacts with collagen prolyl 4-hydroxylases, inhibiting their activity and thereby affecting the hydroxylation of proline residues in collagen This interaction disrupts the normal metabolic flux of collagen synthesis, leading to a reduction in collagen production

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Understanding its subcellular localization can provide insights into its mechanism of action and potential interactions with other biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the condensation of 2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization and formation of the benzodiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by substitution with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine or chlorine followed by nucleophilic substitution with amines or thiols.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring but differ in the fused heterocyclic core.

    Pyridine derivatives: Compounds with a pyridine ring but different substituents or fused rings.

    Benzodiazole derivatives: Compounds with a benzodiazole core but different substituents or fused rings.

Uniqueness

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is unique due to its specific combination of a benzodiazole core and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-pyridin-2-yl-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4.2ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;;/h1-7H,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHPGSIYMYCPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
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2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
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2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
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2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
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2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 6
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

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